physical and chemical properties of 5-(2-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine
physical and chemical properties of 5-(2-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-(2-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. The strategic incorporation of a trifluoromethoxy group onto a diaminopyridine scaffold suggests a unique combination of properties, including metabolic stability and modulated basicity, making it an attractive candidate for kinase inhibitor programs and other therapeutic areas. This document details the compound's structural attributes, predicted physicochemical parameters, a proposed synthetic route, and standardized protocols for its characterization. It is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this molecule in their work.
Introduction and Strategic Rationale
The landscape of modern drug discovery is heavily influenced by the strategic use of fluorine chemistry to enhance the pharmacological profiles of lead compounds. The trifluoromethoxy (-OCF3) group, in particular, has emerged as a valuable substituent due to its profound impact on a molecule's lipophilicity, metabolic stability, and electronic characteristics.[1][2] It is often considered a "super-halogen" or "pseudo-halogen" for its strong electron-withdrawing nature and high lipophilicity, which can improve a drug candidate's absorption, distribution, and half-life.[1][3]
The pyridine-3,4-diamine moiety is a key pharmacophore found in a number of biologically active molecules. The two adjacent amino groups provide crucial hydrogen bond donors and can participate in various cyclization reactions to form fused heterocyclic systems. The pyridine nitrogen itself acts as a hydrogen bond acceptor and its basicity can be finely tuned by other substituents on the ring.
The combination of these two structural motifs in 5-(2-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine (CAS No. 1261659-16-8) presents a molecule with a compelling profile for further investigation. The trifluoromethoxy group is expected to confer metabolic stability and enhance cell permeability, while the diaminopyridine core provides a versatile platform for interaction with biological targets and for further chemical modification.
Physicochemical Properties
Due to the specialized nature of this compound, extensive experimental data is not publicly available. The following table summarizes its known and predicted physicochemical properties, drawing upon computational models and data from structurally related compounds.
| Property | Value | Source/Method |
| IUPAC Name | 5-(2-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine | --- |
| CAS Number | 1261659-16-8 | [4] |
| Molecular Formula | C₁₂H₁₀F₃N₃O | Calculated |
| Molecular Weight | 269.22 g/mol | Calculated |
| Physical Form | Predicted to be a solid at room temperature. | Inferred from similar diaminopyridines |
| Melting Point | Not available. Predicted to be in the range of 150-200 °C. | Estimation based on related structures |
| Boiling Point | Not available. Predicted to be >400 °C. | Estimation |
| Solubility | Predicted to have low solubility in water and good solubility in organic solvents like DMSO, DMF, and methanol. | Based on the hydrophobic -OCF3 group[1] |
| Predicted pKa | pKa1 (pyridinium ion) ≈ 4.5-5.5; pKa2 (protonated amino) ≈ 2-3 | Theoretical prediction[5][6] |
| Predicted LogP | 2.5 - 3.5 | Estimation based on hydrophobicity of -OCF3[2] |
Synthesis and Purification
A validated synthetic protocol for 5-(2-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine is not publicly documented. However, a plausible and efficient route can be designed based on established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Proposed Synthetic Workflow: Suzuki-Miyaura Coupling
The proposed synthesis involves the coupling of a commercially available boronic acid with a suitable diaminohalopyridine.
Caption: Proposed synthetic workflow for the target molecule.
Experimental Protocol: Synthesis
Disclaimer: This is a proposed protocol and should be optimized for safety and efficiency in a laboratory setting.
-
Reaction Setup: To a 100 mL round-bottom flask, add 5-bromo-3,4-diaminopyridine (1.0 eq), (2-(trifluoromethoxy)phenyl)boronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (to a concentration of ~0.1 M of the limiting reagent).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Experimental Protocol: Purification
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel.
-
Eluent System: Use a gradient elution system, starting with a non-polar solvent system (e.g., 100% dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., methanol or ethyl acetate).
-
Fraction Collection: Collect fractions based on TLC analysis.
-
Final Product: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified 5-(2-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine.
Structural Elucidation and Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆):
-
Aromatic Protons: Expect complex multiplets in the range of δ 7.0-8.5 ppm for the protons on both the pyridine and phenyl rings.
-
Amine Protons: Two broad singlets corresponding to the two NH₂ groups are expected, likely in the range of δ 4.5-6.5 ppm. The chemical shift of these protons can be sensitive to concentration and temperature.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
Aromatic Carbons: A series of signals in the aromatic region (δ 110-160 ppm).
-
Trifluoromethoxy Carbon: A quartet around δ 120 ppm with a large one-bond C-F coupling constant (¹JCF ≈ 250-260 Hz).
-
-
¹⁹F NMR (376 MHz, DMSO-d₆):
Infrared (IR) Spectroscopy
-
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine groups.
-
C-H Stretching (Aromatic): Peaks above 3000 cm⁻¹.
-
C=C and C=N Stretching: Bands in the 1450-1650 cm⁻¹ region.
-
C-O Stretching: Strong absorption around 1250-1280 cm⁻¹.
-
C-F Stretching: Strong, characteristic absorptions in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) in positive ion mode should show the [M+H]⁺ ion with a mass-to-charge ratio (m/z) that corresponds to the calculated exact mass of C₁₂H₁₁F₃N₃O⁺, confirming the elemental composition.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
-
Method: A reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detection at 254 nm and 280 nm.
-
Purity: The purity of the final compound should be ≥95% as determined by the peak area.
Chemical Reactivity and Stability
-
Basicity: The pyridine nitrogen and the two amino groups are basic centers. The pyridine nitrogen is expected to be the most basic site for protonation. The electron-withdrawing effect of the 5-aryl substituent will slightly decrease the basicity compared to unsubstituted 3,4-diaminopyridine.[5]
-
Reactivity of Amino Groups: The 3- and 4-amino groups can undergo typical reactions of aromatic amines, such as acylation, alkylation, and diazotization. The ortho-diamine arrangement allows for cyclization reactions with suitable bis-electrophiles to form fused heterocyclic systems like imidazopyridines.
-
Stability of the Trifluoromethoxy Group: The -OCF₃ group is known for its high stability under a wide range of conditions, including acidic and basic environments, and is generally resistant to metabolic degradation.[1][11]
-
Storage: The compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent potential oxidation of the amino groups.
Conclusion
5-(2-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine is a molecule of significant interest for chemical and pharmaceutical research. Its unique combination of a diaminopyridine core and a metabolically robust trifluoromethoxy-substituted phenyl ring provides a promising scaffold for the development of novel therapeutics. This guide offers a foundational understanding of its properties, a practical synthetic approach, and detailed characterization protocols to facilitate its use in the scientific community.
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